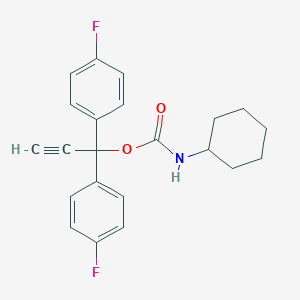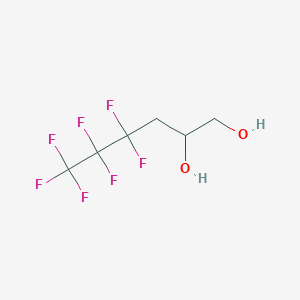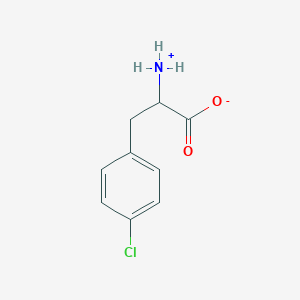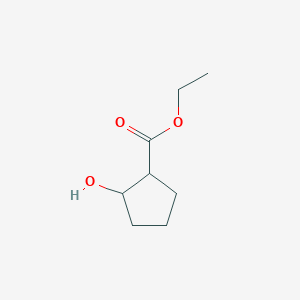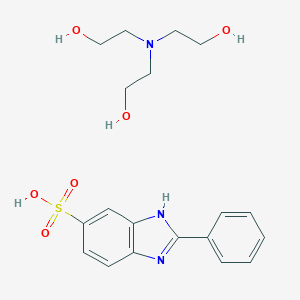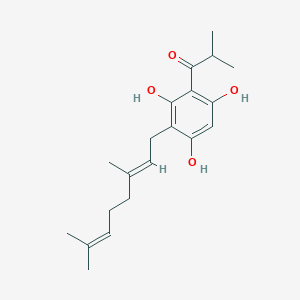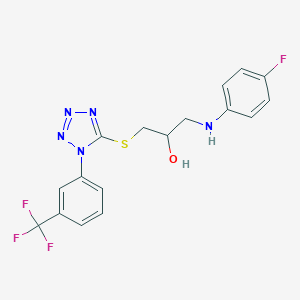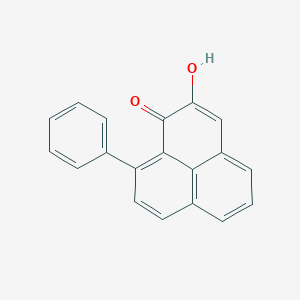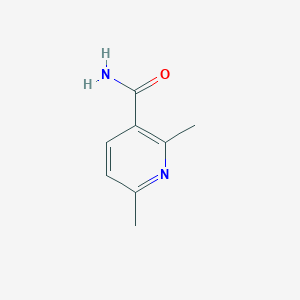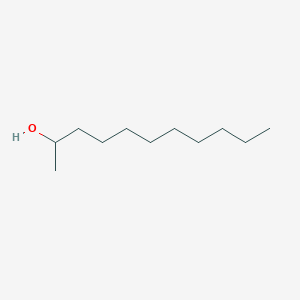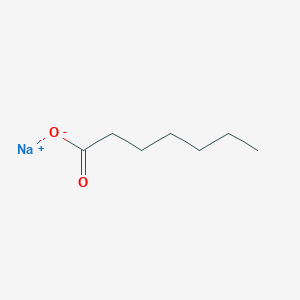
Heptanoate de sodium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium heptanoate, also known as heptanoic acid sodium salt, is an organic compound with the molecular formula C₇H₁₃NaO₂. It is a sodium salt of heptanoic acid, a seven-carbon chain carboxylic acid. Sodium heptanoate is commonly used as a biochemical reagent and has applications in various fields of scientific research .
Applications De Recherche Scientifique
Sodium heptanoate is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry.
Biology: Employed in studies involving metabolic pathways and enzyme reactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of lubricants, plasticizers, and surfactants
Mécanisme D'action
Target of Action
Sodium heptanoate, also known as enanthic acid sodium salt, is an organic sodium salt compound . It is widely used in various industries and laboratories . .
Mode of Action
It is known to be used as a surfactant, emulsifier, lubricant, and preservative . These roles suggest that sodium heptanoate may interact with its targets to alter their properties or behaviors, facilitating various industrial and laboratory processes.
Pharmacokinetics
It is known that the compound is soluble in water , which could potentially influence its bioavailability and distribution.
Result of Action
Its use in various industries and laboratories suggests it may have diverse effects depending on the specific context and application .
Action Environment
The action, efficacy, and stability of sodium heptanoate can be influenced by various environmental factors. For instance, its solubility in water suggests that the presence and composition of aqueous environments could impact its action. Additionally, its use as a corrosion inhibitor indicates that it may interact with metal substrates and corrosive media, suggesting that the chemical environment could also influence its action.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Sodium heptanoate can be synthesized through the neutralization of heptanoic acid with sodium hydroxide. The reaction is typically carried out in an aqueous medium, where heptanoic acid is dissolved in water and sodium hydroxide is added gradually until the pH reaches a neutral level. The reaction can be represented as follows:
C7H14O2+NaOH→C7H13NaO2+H2O
Industrial Production Methods: In industrial settings, sodium heptanoate is produced by the same neutralization process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through crystallization or other separation techniques to obtain a high-purity sodium heptanoate .
Analyse Des Réactions Chimiques
Types of Reactions: Sodium heptanoate, being a carboxylate salt, primarily undergoes reactions typical of carboxylic acids and their salts. These include:
Esterification: Reacts with alcohols to form esters.
Reduction: Can be reduced to heptanol using reducing agents like lithium aluminum hydride.
Substitution: Can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Esterification: Requires an alcohol and an acid catalyst (e.g., sulfuric acid) under reflux conditions.
Reduction: Uses lithium aluminum hydride in anhydrous ether.
Substitution: Involves nucleophiles such as alkyl halides under basic conditions.
Major Products Formed:
Esterification: Forms heptanoate esters.
Reduction: Produces heptanol.
Substitution: Results in substituted heptanoates
Comparaison Avec Des Composés Similaires
- Sodium acetate (C₂H₃NaO₂)
- Sodium propionate (C₃H₅NaO₂)
- Sodium butyrate (C₄H₇NaO₂)
Comparison: Sodium heptanoate is unique due to its longer carbon chain compared to other sodium carboxylates like sodium acetate, propionate, and butyrate. This longer chain imparts different physical and chemical properties, such as higher boiling and melting points, and different solubility characteristics. These differences make sodium heptanoate suitable for specific applications where longer chain carboxylates are required .
Propriétés
Numéro CAS |
10051-45-3 |
|---|---|
Formule moléculaire |
C7H14NaO2 |
Poids moléculaire |
153.17 g/mol |
Nom IUPAC |
sodium;heptanoate |
InChI |
InChI=1S/C7H14O2.Na/c1-2-3-4-5-6-7(8)9;/h2-6H2,1H3,(H,8,9); |
Clé InChI |
IYPLHUBMNIVACI-UHFFFAOYSA-N |
SMILES |
CCCCCCC(=O)[O-].[Na+] |
SMILES isomérique |
CCCCCCC(=O)[O-].[Na+] |
SMILES canonique |
CCCCCCC(=O)O.[Na] |
Key on ui other cas no. |
10051-45-3 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


